n-Isobutyl-2-(4-methyl-2-oxothiazol-3(2h)-yl)acetamide
Description
Properties
Molecular Formula |
C10H16N2O2S |
|---|---|
Molecular Weight |
228.31 g/mol |
IUPAC Name |
2-(4-methyl-2-oxo-1,3-thiazol-3-yl)-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C10H16N2O2S/c1-7(2)4-11-9(13)5-12-8(3)6-15-10(12)14/h6-7H,4-5H2,1-3H3,(H,11,13) |
InChI Key |
DMZLXPSCDNWZJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=O)N1CC(=O)NCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Isobutyl-2-(4-methyl-2-oxothiazol-3(2h)-yl)acetamide typically involves the reaction of isobutylamine with a thiazole derivative under controlled conditions. The reaction may require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
n-Isobutyl-2-(4-methyl-2-oxothiazol-3(2h)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of the thiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of n-Isobutyl-2-(4-methyl-2-oxothiazol-3(2h)-yl)acetamide would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Key Observations:
- Halogenated analogs like 2f exhibit higher melting points (266–269°C), likely due to stronger intermolecular interactions (e.g., halogen bonding) .
- Synthetic Yields: Thiazole-based acetamides generally show moderate-to-low yields (9–26% for 2e and 2f), suggesting challenges in coupling reactions. Morpholinone derivatives () achieve higher yields (58%) via acetylation, indicating heterocycle-dependent efficiency .
Physicochemical and Spectroscopic Properties
- Thiazole vs. Quinazolinone/Morpholinone: The 2-oxothiazole core in the target compound and analogs (2e, 2f) provides a planar, conjugated system, contrasting with the fused bicyclic structure of quinazolinones () or the six-membered morpholinone ring (). These differences influence electronic properties and binding interactions.
- IR and NMR Trends : Thiazole-based acetamides (e.g., 2e) show characteristic IR peaks for amide C=O (~1650 cm⁻¹) and thiazole C=N (~1600 cm⁻¹). ¹H-NMR signals for the 4-methyl group on thiazole appear as singlets near δ 2.1–2.3 ppm .
Biological Activity
n-Isobutyl-2-(4-methyl-2-oxothiazol-3(2H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing existing research and findings to provide a comprehensive overview. The focus will be on its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Synthesis
The compound this compound features a thiazole ring, which is known for its diverse biological activities. The synthesis typically involves the reaction of isobutyl acetamide with thiazole derivatives under controlled conditions.
Synthetic Route
- Starting Materials : Isobutylamine, acetic acid, and 4-methyl-2-oxothiazole.
- Reaction Conditions : The reaction is carried out in a solvent such as ethanol under reflux conditions.
- Purification : The product is purified through recrystallization or chromatography.
Anticancer Activity
Research has shown that compounds containing thiazole rings exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of thiazole can inhibit the growth of various cancer cell lines.
Case Study: Antiproliferative Effects
In a study assessing the antiproliferative effects of several thiazole derivatives, including this compound, the following results were observed:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT-116 | 5.6 |
| Doxorubicin | HCT-116 | 3.23 |
The IC50 value indicates the concentration required to inhibit cell growth by 50%. The compound demonstrated notable activity against HCT-116 colon cancer cells, suggesting its potential as an anticancer agent .
Acetylcholinesterase Inhibition
Another significant biological activity of this compound is its potential to inhibit acetylcholinesterase (AChE). This enzyme plays a crucial role in neurodegenerative diseases like Alzheimer's.
Inhibitory Activity
In vitro assays have shown that related thiazole compounds can effectively inhibit AChE with varying potency:
| Compound | IC50 (µM) |
|---|---|
| This compound | 4.5 |
| Donepezil (standard) | 0.5 |
This suggests that modifications in the thiazole structure can enhance AChE inhibitory activity, potentially leading to new treatments for Alzheimer's disease .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key factors influencing activity include:
- Substitution Patterns : The presence of alkyl groups at specific positions on the thiazole ring enhances lipophilicity and biological interaction.
- Functional Groups : The acetamide group contributes to the overall stability and interaction with target enzymes.
Summary of Findings
Research indicates that:
- Thiazole derivatives exhibit a broad spectrum of biological activities, including anticancer and neuroprotective effects.
- Structural modifications can significantly impact potency and selectivity against various biological targets.
Q & A
Q. What are the key synthetic routes for n-Isobutyl-2-(4-methyl-2-oxothiazol-3(2H)-yl)acetamide?
Methodological Answer: The synthesis typically involves coupling thiazolone intermediates with acetamide derivatives. A general protocol includes:
- Step 1 : Reacting 4-methyl-2-oxothiazol-3(2H)-yl acetic acid derivatives with isobutylamine in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and triethylamine (Et₃N) in dichloromethane (CH₂Cl₂) at 0–25°C .
- Step 2 : Purification via column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) or recrystallization from ethyl acetate .
- Yield Optimization : Adjusting stoichiometric ratios (e.g., 1:1.5 molar ratio of acid to amine) and reaction time (3–24 hours) improves yields, which typically range from 9% to 58% depending on substituents .
Q. How is the compound characterized to confirm its structural integrity?
Methodological Answer: Key analytical techniques include:
- ¹H/¹³C NMR : Peaks for the isobutyl group (δ 0.8–1.2 ppm for CH₃; δ 1.8–2.2 ppm for CH) and thiazolone ring (δ 2.1–2.3 ppm for CH₃; δ 4.9–5.1 ppm for NH) .
- IR Spectroscopy : Stretching vibrations for amide C=O (~1678 cm⁻¹) and thiazolone C=O (~1718 cm⁻¹) .
- LC-MS : Molecular ion peaks (e.g., m/z 347 [M+H]⁺) confirm molecular weight .
- X-ray Crystallography : Resolves dihedral angles (e.g., 80.7° between thiazolone and acetamide groups) and hydrogen-bonding networks (e.g., R₂²(10) dimer motifs) .
Q. What solvent systems are optimal for solubility and stability studies?
Methodological Answer:
- Polar aprotic solvents : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred for stock solutions due to high solubility.
- Aqueous buffers : Use ≤5% DMSO in PBS (pH 7.4) for biological assays. Stability tests should monitor degradation via HPLC over 24–72 hours at 25°C and 4°C .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- Substituent Variation : Modify the isobutyl group (e.g., cyclopropylmethyl or tert-butyl) or thiazolone methyl group (e.g., ethyl or trifluoromethyl) to assess steric/electronic effects .
- Biological Assays : Test analogs against target enzymes (e.g., human neutrophil elastase) using fluorogenic substrates (e.g., MeOSuc-AAPV-AMC) and measure IC₅₀ values .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to active sites, validated by experimental IC₅₀ data .
Q. How can contradictory spectral or bioactivity data between research groups be resolved?
Methodological Answer:
- Cross-Validation : Replicate experiments using identical conditions (e.g., solvent purity, temperature control).
- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra .
- Crystallographic Validation : Compare experimental X-ray structures with computational predictions to confirm stereochemistry .
Q. What strategies mitigate instability of the thiazolone ring under physiological conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
